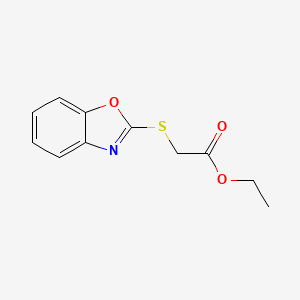

Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate is a chemical compound that is part of a broader class of organic compounds known as benzoxazoles. These compounds are characterized by a fused benzene and oxazole ring structure. The specific compound contains a sulfanyl acetate group attached to the benzoxazole moiety, which can be a precursor or an intermediate in various chemical syntheses.

Synthesis Analysis

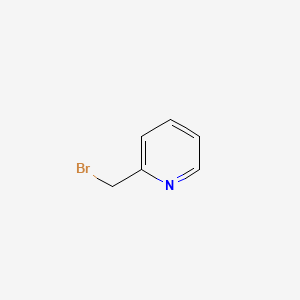

The synthesis of related compounds has been reported in the literature. For instance, ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate was prepared through the oxidation of a sulfanyl precursor using 3-chloroperoxybenzoic acid . Another related compound, ethyl (benzothiazol-2-ylsulfonyl)acetate, was synthesized through alkylation followed by desulfination and hydrolysis to yield substituted acetic acids . These methods suggest that similar strategies could be employed for the synthesis of ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate, although the specific details would depend on the unique reactivity of the benzoxazole ring.

Molecular Structure Analysis

While the molecular structure of ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate is not directly described, the structure of a related compound, ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate, has been elucidated. This compound exhibits aromatic π–π interactions and non-classical hydrogen bonds that stabilize its crystal structure . These interactions are common in aromatic heterocycles and could be expected in the benzoxazole analogs as well.

Chemical Reactions Analysis

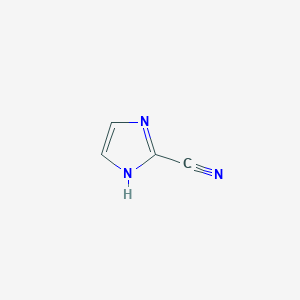

The chemical reactivity of benzoxazole derivatives can be quite diverse. For example, novel compounds such as ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate were synthesized from benzothiazole derivatives through a multi-component reaction . This indicates that the benzoxazole ring can participate in complex reactions, potentially leading to a wide range of products depending on the reaction conditions and the functional groups present.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate are not directly reported in the provided papers. However, based on the properties of similar compounds, it can be inferred that the compound would exhibit typical characteristics of esters and aromatic heterocycles, such as a certain degree of solubility in organic solvents and the potential for intermolecular interactions like hydrogen bonding and π–π stacking . The presence of the sulfanyl group could also impart unique reactivity, such as susceptibility to oxidation or participation in nucleophilic substitution reactions.

Applications De Recherche Scientifique

Synthesis and Characterization :Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate has been utilized in the synthesis and characterization of novel thiofibrates. These compounds are synthesized by reacting with 2-mercapto benzoxazoles and demonstrate significant structural properties confirmed through spectral studies (NiranjanM & ChaluvarajuK, 2018).

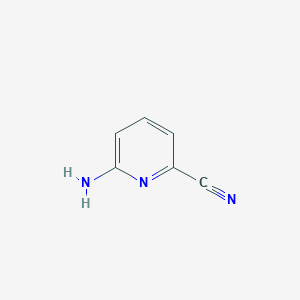

Antimicrobial Activity :This chemical has been used in synthesizing compounds for antimicrobial activity evaluation. The synthesized compounds have shown potential activity against various bacterial strains, highlighting its significance in the development of new antimicrobial agents (Balaswamy et al., 2012).

Photophysical Properties :The compound has been studied for its photophysical behavior. It shows sensitivity to micro-environments and exhibits unique absorption and emission properties in different solvents, making it valuable for fluorescence studies (Phatangare et al., 2013).

Anti-Candida Activity :Research on benzoxazole derivatives, including Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate, has shown promising anti-Candida activity. These compounds display a range of activities against Candida strains, indicating their potential in antifungal therapies (Staniszewska et al., 2021).

Green Chemistry Applications :In the context of green chemistry, this compound has been used as a solvent for synthesizing poly(2-ethyl-2-oxazoline), a significant step towards environmentally friendly and pharmaceutically compatible processes (Vergaelen et al., 2020).

Fluorescence Study for Blue Light Emitting Compounds :Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate has been involved in the synthesis of derivatives emitting blue light, with applications in fluorescence technologies (Mahadevan et al., 2014).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-2-14-10(13)7-16-11-12-8-5-3-4-6-9(8)15-11/h3-6H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLSMEXGDDKKDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=CC=CC=C2O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353715 |

Source

|

| Record name | ethyl (1,3-benzoxazol-2-ylsulfanyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate | |

CAS RN |

73824-25-6 |

Source

|

| Record name | ethyl (1,3-benzoxazol-2-ylsulfanyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dioxaspiro[4.5]decan-6-ol](/img/structure/B1332390.png)

![1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene](/img/structure/B1332406.png)